N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide
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Overview
Description
SM1-71 is a potent inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1). It is known for its ability to covalently inhibit multiple kinases, including mitogen-activated protein kinase kinase 2 (MKNK2), mitogen-activated protein kinase kinase 1/2/3/4/6/7 (MAP2K1/2/3/4/6/7), cyclin G-associated kinase (GAK), BMP2-inducible kinase (BMP2K), and others . This compound has shown significant potential in inhibiting the proliferation of various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM1-71 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its kinase inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups such as chloro, amino, and piperazinyl groups are introduced through nucleophilic substitution and amination reactions.
Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of SM1-71 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SM1-71 undergoes various chemical reactions, including:
Covalent Inhibition: SM1-71 covalently binds to the active sites of kinases, leading to irreversible inhibition.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino functional groups.
Common Reagents and Conditions
Major Products
The major products formed from the reactions of SM1-71 are typically the covalently modified kinases and substituted derivatives of the compound .
Scientific Research Applications
SM1-71 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of kinase activity in various cancer cell lines, providing insights into potential therapeutic strategies
Signal Transduction Studies: SM1-71 is employed to investigate the role of kinases in signal transduction pathways, particularly those involved in cell proliferation and survival.
Drug Development: The compound serves as a lead molecule for the development of new kinase inhibitors with improved selectivity and potency.
Mechanism of Action
SM1-71 exerts its effects by covalently binding to the active sites of kinases, leading to irreversible inhibition. The molecular targets of SM1-71 include TAK1, MKNK2, MAP2K1/2/3/4/6/7, GAK, BMP2K, and others . The inhibition of these kinases disrupts key signaling pathways involved in cell proliferation and survival, ultimately leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
DGY-06-116: An irreversible inhibitor of Src kinase, developed by hybridizing dasatinib and a promiscuous covalent kinase probe.
Uniqueness
SM1-71 is unique due to its broad spectrum of kinase inhibition and its ability to covalently bind to multiple kinases. This makes it a valuable tool for studying kinase dependencies in cancer and other diseases .
Properties
IUPAC Name |
N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN7O/c1-3-22(33)28-20-6-4-5-7-21(20)29-23-19(25)16-26-24(30-23)27-17-8-10-18(11-9-17)32-14-12-31(2)13-15-32/h3-11,16H,1,12-15H2,2H3,(H,28,33)(H2,26,27,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMLGVPMSXTUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NC(=O)C=C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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